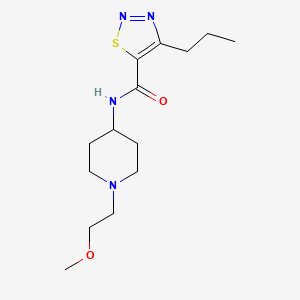
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H24N4O2S and its molecular weight is 312.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole core, which is known for its diverse biological activities. Its structure includes:
- Thiadiazole ring : Imparts various pharmacological properties.
- Piperidine moiety : Enhances binding affinity to biological targets.
- Carboxamide group : Contributes to solubility and interaction with receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring provides structural stability, while the thiadiazole moiety is involved in various biochemical interactions.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : It may act as an antagonist or agonist at specific G protein-coupled receptors (GPCRs), influencing signaling pathways associated with cell growth and apoptosis.
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 8.107 | Induction of apoptosis via caspase activation |
| HePG2 (Liver) | 10.0 | Inhibition of ERK1/2 signaling pathway |
| A549 (Lung) | 5.0 | Cell cycle arrest in G1 phase |
These findings suggest that the compound could serve as a potential lead for further development into anticancer agents.
Antimicrobial Activity
The thiadiazole derivatives have also shown promising antimicrobial properties. A review highlighted that compounds containing the thiadiazole ring exhibit activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound may be effective in treating bacterial infections.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a related thiadiazole derivative on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in MCF7 cells through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The study demonstrated that the compound exhibited potent antibacterial activity, especially against resistant strains of Staphylococcus aureus.
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-3-4-12-13(21-17-16-12)14(19)15-11-5-7-18(8-6-11)9-10-20-2/h11H,3-10H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBKHYKGHLPLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














